Praeruptorin E

Overview

Description

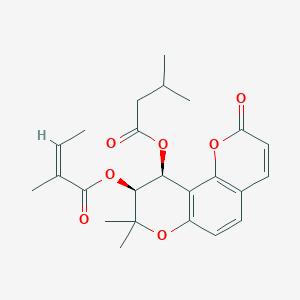

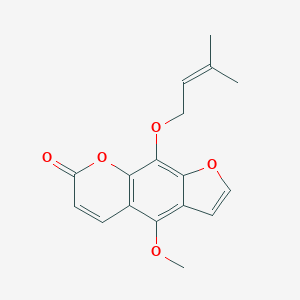

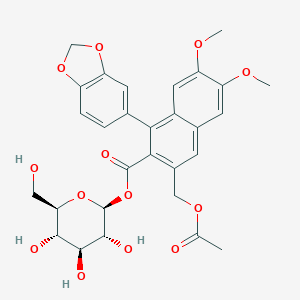

Praeruptorin E is a bioactive compound belonging to the angular-type pyranocoumarins, primarily isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine. This compound has garnered attention due to its diverse pharmacological properties, including anti-inflammatory, anti-asthmatic, and anti-cancer activities .

Mechanism of Action

Target of Action

Praeruptorin E, a main bioactive constituent of Peucedanum praeruptorum, is known to act as a calcium antagonist . It primarily targets calcium channels, which play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression .

Mode of Action

This compound interacts with its targets, the calcium channels, by blocking them. This blockage inhibits the influx of extracellular calcium or the release of internal calcium, leading to the relaxation of vascular smooth muscle . Additionally, this compound has been found to target the NF-κB/PXR/CYP3A4 pathway, enhancing anti-asthma efficacy and preventing the toxicity of aminophylline .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway. By acting as a calcium antagonist, this compound disrupts the normal flow of calcium ions, leading to various downstream effects such as the relaxation of vascular smooth muscle . Furthermore, this compound also influences the NF-κB/PXR/CYP3A4 pathway, which plays a significant role in inflammation and drug metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been reported to exhibit anti-inflammatory, neuroprotective, antitumor, anti-osteoclastogenic, antidepressant, and osteogenic effects . For instance, in the context of asthma, this compound has been found to reduce inflammation in the lungs, inhibit the expression of Th2 cell cytokines, promote lung tissue repair, and decrease the cardiotoxic effects of aminophylline .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the plant Peucedanum praeruptorum, from which this compound is derived, is cultivated in montane habitats at an altitude between 250 and 2000 m . The specific environmental conditions in these habitats, such as temperature, humidity, and soil composition, could potentially impact the biosynthesis and potency of this compound.

Biochemical Analysis

Biochemical Properties

Praeruptorin E is known to interact with various biomolecules. It has been identified as a calcium antagonist , suggesting that it interacts with calcium channels to exert its effects. This interaction can influence various biochemical reactions within the cell, particularly those that are calcium-dependent .

Cellular Effects

This compound has been reported to have significant effects on various types of cells. For instance, it has been found to suppress cell proliferation and migration in non-small cell lung cancer (NSCLC) cells . It also influences cell function by impacting cell signaling pathways. For example, it has been found to inhibit the ERK/CTSD signaling pathway in NSCLC cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on gene expression. It has been found to significantly suppress the phosphorylation/activation of the ERK1/2 signaling pathway in NSCLC cells . This suggests that this compound exerts its effects at the molecular level by interacting with and inhibiting specific enzymes and signaling pathways.

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to influence the amounts of endothelium-derived relaxing factors through endothelial-dependent NO-cGMP and prostacyclin pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Praeruptorin E involves several steps, starting from the extraction of the raw material, Peucedanum praeruptorum. The process includes:

Extraction: The roots of Peucedanum praeruptorum are dried and powdered. The powder is then subjected to solvent extraction using ethanol or methanol.

Isolation: The extract is concentrated and subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.

Purification: Further purification is achieved through recrystallization or preparative HPLC to obtain pure this compound

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The use of advanced chromatographic methods and automated extraction systems ensures higher yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Praeruptorin E undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, which may exhibit distinct pharmacological properties.

Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.

Substitution: Substitution reactions, particularly at the coumarin ring, can lead to the formation of new compounds with varied therapeutic effects

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation and nitration reactions often employ reagents like bromine and nitric acid

Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced or modified pharmacological activities .

Scientific Research Applications

Chemistry: It serves as a precursor for synthesizing other bioactive compounds and studying structure-activity relationships.

Biology: Research focuses on its role in modulating biological pathways and its effects on cellular processes.

Medicine: Praeruptorin E exhibits anti-inflammatory, anti-asthmatic, and anti-cancer properties, making it a candidate for drug development. .

Industry: The compound is used in the formulation of herbal medicines and supplements due to its therapeutic benefits

Comparison with Similar Compounds

- Praeruptorin A

- Praeruptorin B

- Praeruptorin C

- Peucedanocoumarin I

- Peucedanocoumarin II

Properties

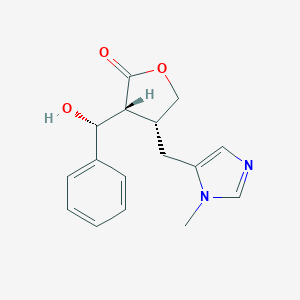

IUPAC Name |

[(9S,10S)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7-/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUVJROSOIXJGR-WLISBCLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78478-28-1 | |

| Record name | Praeruptorin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078478281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the traditional uses of Peucedanum praeruptorum Dunn, the plant from which Praeruptorin E is derived?

A1: Peucedanum praeruptorum Dunn has a long history of use in traditional Chinese medicine for addressing respiratory issues. It's been traditionally employed to treat coughs, particularly those accompanied by thick sputum and difficulty breathing, as well as unproductive coughs and upper respiratory tract infections. []

Q2: What is the chemical structure of this compound?

A2: this compound is a pyranocoumarin characterized as (+)-3'-angeloyl-4'-isovalerylcis-khellactone based on spectral and chemical analyses. [, ]

Q3: What are the main bioactive components found in Peucedanum praeruptorum Dunn, and what are their recognized effects?

A3: The primary active constituents in Peucedanum praeruptorum Dunn are angular-type pyranocoumarins (APs). Among these, (±)-praeruptorin A, (+)-praeruptorin A, (±)-praeruptorin B, (+)-praeruptorin B, and (+)-praeruptorin E stand out. Research indicates that these compounds, along with the crude extract of the herb, exhibit a wide range of pharmacological activities. These include vasorelaxant effects, which help relax blood vessels; cardioprotective properties, shielding the heart from damage; hepatoprotective effects, protecting the liver; anti-tumor activity, and anti-platelet aggregative effects, which prevent blood clots. []

Q4: How does this compound influence the Nuclear factor-κB (NF-κB) pathway in the context of asthma?

A4: Studies using an ovalbumin-induced asthma mouse model revealed that this compound enhances the suppressive effect of theophylline (a common asthma medication) on NF-κB. This interaction results in reduced inflammation in lung tissue, suggesting a potential mechanism for PE's beneficial effects in asthma treatment. []

Q5: How does this compound affect the Pregnane X Receptor (PXR) and its downstream target, CYP3A4?

A5: Research indicates that this compound increases the expression of PXR, a nuclear receptor involved in xenobiotic metabolism, and its downstream target gene, CYP3A11 (the mouse homolog of human CYP3A4). This upregulation of the PXR/CYP3A4 pathway was observed in both an asthmatic mouse model and in a human fetal hepatocyte cell culture model. These findings suggest that PE might modulate drug metabolism by influencing this specific pathway. []

Q6: How does this compound affect theophylline levels in the body?

A6: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis showed that this compound reduces the concentration of theophylline and its metabolite, 1,3-dimethyluric acid (1,3-DMU), in rat serum. This suggests that PE might enhance theophylline's elimination from the body, potentially reducing the risk of toxicity associated with theophylline accumulation. []

Q7: What is the significance of the interaction between this compound and theophylline in asthma treatment?

A7: Theophylline, a widely used asthma drug, has a narrow therapeutic index, meaning the effective dose is close to the toxic dose, increasing the risk of poisoning. this compound shows promise in enhancing theophylline's anti-asthma efficacy while simultaneously mitigating its toxicity. [] This synergistic effect offers a potential avenue for safer and more effective asthma management.

Q8: What are the primary metabolic pathways of this compound in the liver?

A8: In both rat and human liver microsomes, this compound undergoes metabolism primarily through oxidation and hydrolysis. Oxidation occurs at the C-3' or C-4' substituent of the molecule, while hydrolysis is initiated solely at the C-3' substituent. []

Q9: Can you describe a method for simultaneously quantifying Praeruptorin A, Praeruptorin B, this compound, and moisture content in Peucedanum praeruptorum Dunn?

A9: Near-infrared (NIR) spectroscopy, combined with chemometric methods like Partial Least Squares (PLS) regression, offers a rapid and simultaneous method for determining the content of these compounds in the herb. Specifically, the Competitive Adaptive Reweighted Sampling (CARS)-PLS model exhibits superior performance in predicting the quantities of Praeruptorin A, Praeruptorin B, this compound, and moisture. []

Q10: How does early bolting in Peucedanum praeruptorum Dunn affect the plant's anatomy and the levels of Praeruptorin A, Praeruptorin B, and this compound?

A10: Early bolting in Peucedanum praeruptorum Dunn leads to significant changes in the plant's root anatomy. Bolted plants exhibit larger areas of secondary phloem with more vessels and wood fibers, while unbolted plants show larger areas of pericyclic parenchyma and secondary phloem. Importantly, unbolted plants exhibit higher content of Praeruptorin A, Praeruptorin B, and this compound compared to bolted plants. []

Q11: Can fungi influence the production of Praeruptorin A, Praeruptorin B, and this compound in Peucedanum praeruptorum Dunn?

A11: Yes, research has shown that certain fungal isolates can influence the levels of these compounds in Peucedanum praeruptorum Dunn. Specifically, a Didymella strain isolated from the plant's roots was found to contain Praeruptorin A, Praeruptorin B, and this compound. Furthermore, inoculating Peucedanum praeruptorum Dunn with this fungus influenced the concentration of these active compounds within the plant. []

Q12: How does the pharmacokinetics of Praeruptorin A, Praeruptorin B, this compound, and their metabolite khellactone change in rats with acute lung injury?

A12: A comparative pharmacokinetic study using a lipopolysaccharide-induced acute lung injury (ALI) rat model found that khellactone, a common metabolite of Praeruptorin A, B, and E, exhibits decreased exposure (area under the concentration-time curve) in ALI rats compared to healthy rats. Conversely, the pyranocoumarins themselves showed slightly higher systemic exposure in ALI rats. This suggests that ALI might alter the metabolism and/or elimination of these compounds. []

Q13: How is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) applied in Praeruptorin research?

A13: HPLC-MS/MS proves invaluable for identifying and characterizing this compound metabolites generated in liver microsomes. By comparing the mass spectral data of the metabolites with the parent compound, researchers can elucidate the metabolic transformations occurring in these systems. [] This technique is essential for understanding the compound's metabolic fate in biological systems.

Q14: Are there HPLC methods for analyzing this compound and other related coumarins in Peucedanum praeruptorum Dunn?

A14: Yes, several HPLC methods have been developed. One method uses an Agilent TC-C18(2) column with a methanol-water mobile phase to simultaneously determine the levels of (±)-Praeruptorin A, (±)-Praeruptorin B, and (+)-Praeruptorin E in different processed forms of the herb. [] Another method employs HPLC coupled with MS/MS for chemical profiling of Peucedanum praeruptorum Dunn extracts, leading to the identification of eight pyranocoumarins, including this compound. []

Q15: What are the implications of the observed changes in coumarin content and related gene expression during different growth stages of Peucedanum praeruptorum Dunn?

A15: Studies analyzing the expression of key enzyme genes involved in coumarin biosynthesis in Peucedanum praeruptorum Dunn across different growth stages reveal a correlation between gene expression and coumarin content. These findings contribute to a deeper understanding of the molecular mechanisms underlying coumarin biosynthesis in the plant. [] This knowledge can be potentially harnessed for optimizing the production of these valuable compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B192102.png)